molecular formula C11H12O3 B8798930 6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde

6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde

Cat. No.: B8798930
M. Wt: 192.21 g/mol
InChI Key: FLWDGGPCKJBWNJ-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde is an organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a methoxy group at the 6th position, a dihydrochromene core, and an aldehyde group at the 8th position, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxybenzaldehyde with an appropriate dienophile in the presence of a catalyst to form the chromene ring system. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Methoxy-3,4-dihydro-2H-chromene-8-carboxylic acid.

    Reduction: 6-Methoxy-3,4-dihydro-2H-chromene-8-methanol.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde
  • 3-Formylcoumarin derivatives
  • 2H-Chromene derivatives

Uniqueness

6-Methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the chromene core

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

6-methoxy-3,4-dihydro-2H-chromene-8-carbaldehyde

InChI

InChI=1S/C11H12O3/c1-13-10-5-8-3-2-4-14-11(8)9(6-10)7-12/h5-7H,2-4H2,1H3

InChI Key

FLWDGGPCKJBWNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)C=O)OCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-3,4-dihydrobenzopyran (133.0 g, 811 mmol) in dry methylene chloride (1850 mL) was cooled to 5° under nitrogen and titanium tetrachloride (145 mL, 250.2 g, 1319 mmol) was added dropwise over 15 minutes. Upon completion of this addition dichloromethylmethylether (60 mL, 76.26 g, 663 mmol) was added dropwise over 45 minutes. A slight exotherm was observed during the addition (reaction temperature=16°). The cooling bath was removed and the mixture allowed to stir for three hours, then quenched by the dropwise addition of water (300 mL). The resulting mixture was poured into water (1000 mL), the layers separated, and the organic layer washed with water (1000 mL). The combined aqueous layers were back extracted with methylene chloride (500 mL), then the combined organic extracts were washed with brine (2×1000 mL), dried (Na2SO4) and concentrated to a dark oil (152.0 g). Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethylacetate as eluant) afforded, in order of elution, 6-methoxy-3,4-dihydrobenzopyran-5-carboxaldehyde (32.52 g, 20.9%) m.p. 52°-54°, 6-methoxy-3,4-dihydrobenzopyran-8-carboxaldehyde (31.83 g, 20.4%) m.p. 69°-71°, and 6-methoxy-3,4-dihydrobenzopyran-7-carboxaldehyde (31.49 g, 20.2%) m.p. 57°-59°.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
1850 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

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